N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine

Descripción general

Descripción

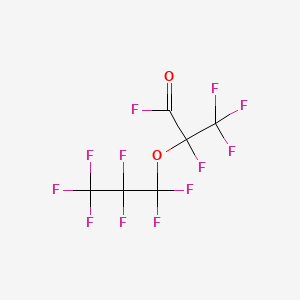

“N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine” is a compound that undergoes a process called myristoylation . Myristoylation is a cotranslational lipidic modification specific to the alpha-amino group of an N-terminal glycine residue of many eukaryotic and viral proteins . The attachment of a myristoyl group increases specific protein–protein interactions leading to subcellular localization of myristoylated proteins with its signaling partners .

Synthesis Analysis

The synthesis of “this compound” involves the enzyme N-myristoyltransferase (NMT) . NMT catalyzes an irreversible acylation process in which a 14-carbon saturated fatty acid, myristic acid, is covalently attached at the N-terminal glycine residue after the removal of initiator methionine by methionine aminopeptidase .Chemical Reactions Analysis

The chemical reaction involved in the myristoylation process is catalyzed by the enzyme N-myristoyltransferase (NMT) . NMT catalyzes an irreversible acylation process in which a 14-carbon saturated fatty acid, myristic acid, is covalently attached at the N-terminal glycine residue .Aplicaciones Científicas De Investigación

Lysine and Arginine in Cancer Therapy

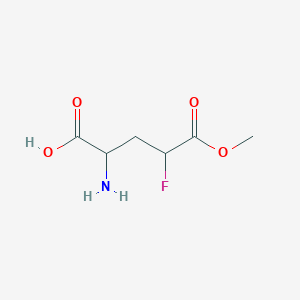

Lysine and arginine are essential amino acids involved in various biochemical pathways and have been explored for their potential in cancer therapy. The deprivation of certain amino acids can be a strategy for treating amino acid-dependent cancers, exploiting the compromised metabolism of malignant cells. Studies have focused on developing and evaluating amino acid-degrading enzymes, such as L-asparaginase and L-arginine deiminase, showing promising results in preclinical and clinical trials for various cancers (Pokrovsky et al., 2019).

Arginine in Cardiovascular Health

Arginine, a precursor of nitric oxide (NO), plays a significant role in cardiovascular health. It has been shown to enhance endothelial function and reduce vascular stiffness. However, a study found that arginine supplementation did not improve vascular stiffness measurements or ejection fraction in patients following acute myocardial infarction, suggesting that its benefits might be context-dependent (Schulman et al., 2006).

Threonine and Leucine in Nutrition and Metabolism

Threonine and leucine are involved in protein metabolism and have been studied in various nutritional contexts. For instance, the absorption and metabolism of these amino acids have been examined in lactating animals, showing their significance in milk protein synthesis and overall metabolic health (Trottier et al., 1997).

Mecanismo De Acción

The mechanism of action of “N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine” involves the process of myristoylation . Myristoylation increases specific protein–protein interactions leading to subcellular localization of myristoylated proteins with its signaling partners . This process is significant in regulating cellular signaling pathways in several biological processes especially in carcinogenesis and immune function .

Direcciones Futuras

The future directions of research into “N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine” and myristoylation could involve further investigation into the dynamics of myristoylation-dependent immune regulation . Additionally, the therapeutic potential of myristoylation inhibitors is being evaluated in clinical trials for lymphoma and solid tumors .

Propiedades

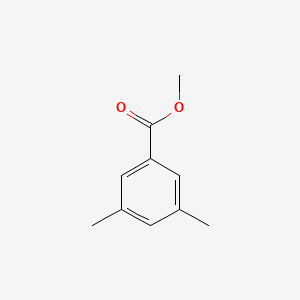

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-(tetradecanoylamino)hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H82N12O8/c1-5-6-7-8-9-10-11-12-13-14-15-23-34(56)50-30(20-16-17-24-43)36(57)51-31(21-18-25-48-41(44)45)37(58)54-35(29(4)55)39(60)53-33(27-28(2)3)38(59)52-32(40(61)62)22-19-26-49-42(46)47/h28-33,35,55H,5-27,43H2,1-4H3,(H,50,56)(H,51,57)(H,52,59)(H,53,60)(H,54,58)(H,61,62)(H4,44,45,48)(H4,46,47,49)/t29-,30+,31+,32+,33+,35+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCADRBIEWWELGN-PGMVXXSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

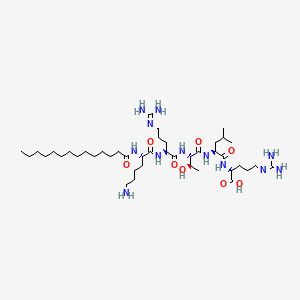

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H82N12O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80154853 | |

| Record name | N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80154853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

883.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125678-68-4 | |

| Record name | N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125678684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80154853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[[2-methoxy-5-methyl-4-[(methylamino)sulphonyl]phenyl]azo]naphthalene-2-carboxamide](/img/structure/B1360153.png)

![2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol](/img/structure/B1360156.png)

![Phenol, 2,4-bis(1,1-dimethylpropyl)-6-[(2-nitrophenyl)azo]-](/img/structure/B1360157.png)